molecular formula C7H6F3N3O2 B1430435 4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine CAS No. 1448858-56-7

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B1430435
CAS No.: 1448858-56-7
M. Wt: 221.14 g/mol
InChI Key: KASLVFUMBDUPCY-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine is a useful research compound. Its molecular formula is C7H6F3N3O2 and its molecular weight is 221.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine, also known by its CAS number 1448858-56-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Molecular Formula : C7H6F3N3O2
  • Molecular Weight : 227.14 g/mol

The presence of the nitro and trifluoromethyl groups significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of anticancer and antimicrobial research. Below are summarized findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that it inhibits cell proliferation in various cancer types, including breast and lung cancer cells.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)12.5Caspase activation
    A549 (Lung)10.0Cell cycle arrest
  • Case Study : A study published in Inorganic Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Study Findings : In a series of tests against various bacterial strains, the compound exhibited significant inhibitory effects.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    P. aeruginosa64 µg/mL
  • Research Insights : The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves nitration and subsequent amination reactions. Its derivatives are being explored for enhanced biological activity.

Synthetic Pathway

  • Nitration : The initial step involves nitrating 2-(trifluoromethyl)aniline to introduce the nitro group.
  • Amination : Followed by reduction processes to yield the diamine structure.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated aromatic amines:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound10 µM (lung cancer)16 µg/mL (S. aureus)
4-Fluoroaniline15 µM32 µg/mL (E. coli)
3-Trifluoromethyl-aniline20 µMNot tested

Properties

IUPAC Name

4-nitro-2-(trifluoromethyl)benzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O2/c8-7(9,10)5-3(11)1-2-4(6(5)12)13(14)15/h1-2H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASLVFUMBDUPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C(F)(F)F)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237298
Record name 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448858-56-7
Record name 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448858-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-nitro-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
CID 131450365
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
CID 131463833
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine
CID 131317890
4-Nitro-2-(trifluoromethyl)benzene-1,3-diamine

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